Ethyl (7-ethyl-2,3-dihydro-1H-indol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (7-ethyl-2,3-dihydro-1H-indol-1-yl)acetate is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Ethyl (7-ethyl-2,3-dihydro-1H-indol-1-yl)acetate, often involves the Fischer indole synthesis. This method typically starts with phenylhydrazine and an aldehyde or ketone, followed by acid-catalyzed cyclization . Another method involves the reaction of 2-ethylaniline with 2,2,2-trichloroethane-1,1-diol to form the corresponding aldehyde, which is then treated with hydroxylamine hydrochloride to obtain the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often employs optimized processes to ensure high yield and purity. These methods may include multi-step synthesis routes, such as the elaboration of intermediates like 7-ethyl tryptophol via 7-ethyl-3-indolylglyoxylate .
Chemical Reactions Analysis
Types of Reactions
Ethyl (7-ethyl-2,3-dihydro-1H-indol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Electrophilic substitution reactions due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ethyl (7-ethyl-2,3-dihydro-1H-indol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors, influencing biological processes such as enzyme inhibition and signal transduction . This binding can result in therapeutic effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
Tryptophan: An essential amino acid containing an indole ring.
Uniqueness
Ethyl (7-ethyl-2,3-dihydro-1H-indol-1-yl)acetate is unique due to its specific ethyl substitutions, which can influence its chemical reactivity and biological activity. These structural differences can result in distinct pharmacological properties compared to other indole derivatives .
Properties
CAS No. |
65513-58-8 |
---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
ethyl 2-(7-ethyl-2,3-dihydroindol-1-yl)acetate |
InChI |
InChI=1S/C14H19NO2/c1-3-11-6-5-7-12-8-9-15(14(11)12)10-13(16)17-4-2/h5-7H,3-4,8-10H2,1-2H3 |
InChI Key |
MHPKZURBAKTONN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=C1N(CC2)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.